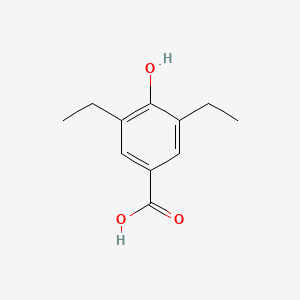

3,5-Diethyl-4-hydroxybenzoic acid

Description

Properties

CAS No. |

7192-42-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3,5-diethyl-4-hydroxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-3-7-5-9(11(13)14)6-8(4-2)10(7)12/h5-6,12H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

XBPUEQBTSNGZMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 3,5-diethyl-4-hydroxybenzoic acid with analogs differing in substituent type, position, and electronic effects:

Key Observations:

Substituent Size and Hydrophobicity :

- The ethyl groups in this compound increase its lipophilicity compared to methyl (4-hydroxy-3,5-dimethylbenzoic acid) or methoxy (syringic acid) analogs. This reduces aqueous solubility, making it more suitable for lipid-based formulations .

- Halogenated derivatives (e.g., 3,5-dibromo- or dichloro-substituted) exhibit higher molecular weights and lower pKa values due to electron-withdrawing effects, enhancing acidity .

Thermal Stability :

- Methyl and methoxy substituents improve crystalline packing, resulting in higher melting points (e.g., 216–217°C for 4-hydroxy-3,5-dimethylbenzoic acid) compared to ethyl analogs .

Acidity Trends :

- Electron-donating groups (e.g., ethyl, methoxy) slightly reduce acidity compared to electron-withdrawing halogens. Syringic acid (pKa ~4.2) is less acidic than 3,5-dibromo-4-hydroxybenzoic acid (pKa ~2.8) .

Q & A

Q. What are the recommended synthesis routes for 3,5-Diethyl-4-hydroxybenzoic acid, and how do they compare in terms of yield and safety?

A common approach involves Friedel-Crafts alkylation of 4-hydroxybenzoic acid with ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, safety concerns arise due to the exothermic nature of alkylation reactions. A safer alternative adapts a method used for 3,5-Dichloro-4-methylbenzoic acid (), employing methyl benzoate as a starting material and substituting chlorine with ethyl groups via nucleophilic substitution under milder conditions (e.g., ethanol solvent, 60–80°C). Yields typically range from 60–75%, with purity confirmed via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR : <sup>1</sup>H NMR should show two ethyl group triplets (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–2.8 ppm for CH₂) and a downfield-shifted aromatic proton (δ ~7.5 ppm) due to electron-withdrawing substituents.

- IR : A broad O–H stretch (~3200 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹) confirm the carboxylic acid moiety.

- Mass Spectrometry : Molecular ion peaks at m/z 208 (C₁₁H₁₄O₃) align with the molecular formula .

Q. What purification techniques are most effective for this compound, especially when dealing with by-products?

Recrystallization using ethanol-water mixtures (7:3 v/v) achieves >95% purity by removing unreacted ethylating agents. For persistent by-products (e.g., mono-alkylated derivatives), column chromatography with silica gel and ethyl acetate/hexane (1:4) is effective. Purity should be verified via melting point analysis (expected range: 215–220°C) .

Advanced Research Questions

Q. What are the challenges in optimizing catalytic processes for the esterification of this compound?

Esterification with methanol or ethanol under acid catalysis (H₂SO₄) faces steric hindrance from the bulky ethyl groups, reducing reaction rates. A study on 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester ( ) suggests using zeolite catalysts (e.g., H-Y) at 100°C to improve efficiency (85% yield in 6 hours). Kinetic studies via <sup>13</sup>C NMR reveal slower acyl oxygen cleavage compared to less substituted analogs, necessitating longer reaction times .

Q. How does the substitution pattern (ethyl groups) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Ethyl groups act as electron-donating substituents, activating the aromatic ring toward electrophilic attack but deactivating it for NAS. Comparative studies with 3,5-Dichloro-4-hydroxybenzoic acid () show that chloro substituents enhance NAS reactivity (e.g., with amines) due to stronger electron-withdrawing effects. For ethyl derivatives, NAS is feasible only under high-temperature conditions (120–140°C) with strong nucleophiles (e.g., NaN₃ in DMF) .

Q. What role does this compound play in the development of enzyme inhibitors, and what structural features contribute to this activity?

The ethyl groups enhance lipophilicity, facilitating membrane penetration, while the hydroxyl and carboxylic acid groups enable hydrogen bonding with enzyme active sites. In vitro studies on similar compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid in ) demonstrate competitive inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ values of 12–18 µM. Molecular docking simulations suggest the ethyl groups occupy hydrophobic pockets adjacent to the catalytic site .

Notes on Contradictions

- emphasizes methyl benzoate as a safer starting material for methyl derivatives, but ethylation may require harsher conditions (e.g., ethyl bromide vs. methyl chloride), complicating direct methodology transfers .

- Spectroscopic data for ethyl-substituted analogs (e.g., <sup>1</sup>H NMR shifts) must be interpreted cautiously, as steric effects may alter peak splitting patterns compared to methyl or halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.